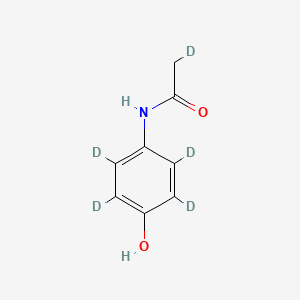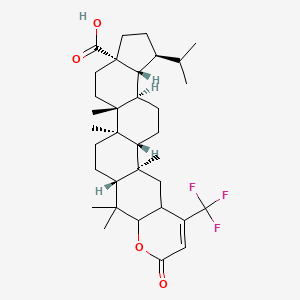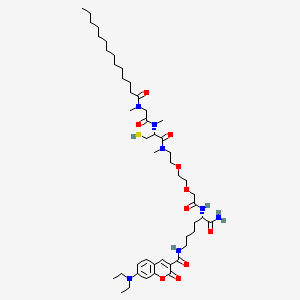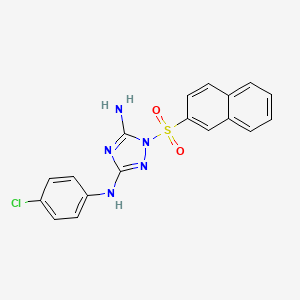
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a naphthalene moiety, and a chlorophenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with naphthalene-2-sulfonyl chloride to form an intermediate hydrazone. This intermediate is then cyclized with triazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Sodium hydride (NaH), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Shares the chlorophenyl group and has similar bioactive properties.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Another compound with a chlorophenyl group, known for its antitubercular activity.
Uniqueness
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is unique due to its combination of a triazole ring, naphthalene moiety, and chlorophenyl group
Properties
Molecular Formula |
C18H14ClN5O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-6-8-15(9-7-14)21-18-22-17(20)24(23-18)27(25,26)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H,(H3,20,21,22,23) |
InChI Key |
NNPHFZBQTXDQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C(=NC(=N3)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



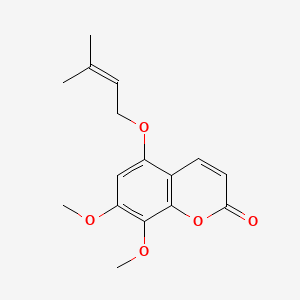

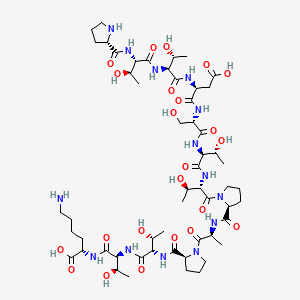
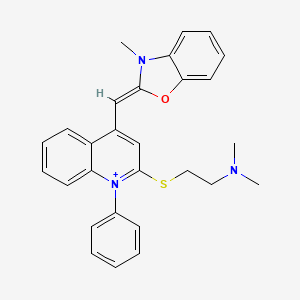
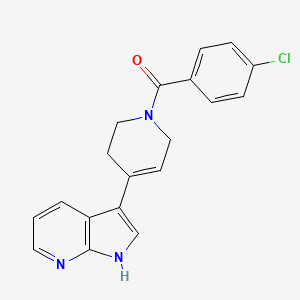


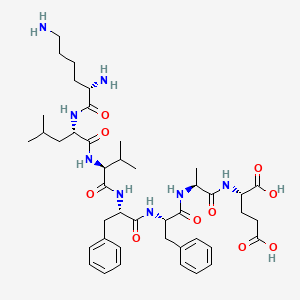
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
